Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine

Lipophilicity optimization ADME property tuning Fragment-based drug design

Researchers optimizing CNS-targeted 5-HT₇ receptor ligands often encounter potency cliffs when substituting thiazole C4 warheads. Ethyl((2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl))amine (CAS 1250414-02-8) provides a structurally defined secondary amine building block with a deliberate logP of 1.81 for precise lipophilicity titration. - Occupies a specific pharmacophoric niche distinct from 4-H or 4-aryl thiazole analogs (BindingDB data shows >500-fold affinity shifts with C4 substitution). - Free base form (≥95% purity) enables direct use in amide couplings or reductive aminations without salt neutralization steps. - Supplied with validated storage specs (2-8°C, sealed dry) to ensure long-term collection integrity.

Molecular Formula C8H14N2S2
Molecular Weight 202.3 g/mol
Cat. No. B12107026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine
Molecular FormulaC8H14N2S2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESCCNCCSC1=NC(=CS1)C
InChIInChI=1S/C8H14N2S2/c1-3-9-4-5-11-8-10-7(2)6-12-8/h6,9H,3-5H2,1-2H3
InChIKeyCZRLOLFTNYHNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine: Physicochemical & Structural Identity


Ethyl((2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl))amine (CAS 1250414-02-8) is a thiazole-derived secondary amine building block with molecular formula C₈H₁₄N₂S₂ and a molecular weight of 202.33 g/mol . The compound features a 4-methyl-1,3-thiazole core linked via a thioether (-S-) bridge to an N-ethylethanamine side chain . Key physicochemical descriptors include a calculated logP of approximately 1.81, one hydrogen bond donor, two hydrogen bond acceptors, and an Fsp³ value of 0.625, indicating a moderately lipophilic scaffold with balanced sp³ character suitable for fragment-based elaboration . The compound is supplied as a free base with a typical purity specification of ≥95% and is recommended for storage sealed under dry conditions at 2–8°C .

Why Generic Substitution Is Not Supported by Quantitative Evidence


Although compounds within the 2-(thiazol-2-ylthio)ethylamine family share a common thioether-ethylamine scaffold, even minor variations in N-alkyl substitution or thiazole ring decoration produce measurable shifts in lipophilicity (logP), molecular recognition properties, and solid-state handling characteristics . The N-ethyl substituent in the target compound occupies a specific lipophilicity window (logP ≈ 1.81) that differs measurably from the N-methyl analog (logP ≈ 1.79) and the primary amine variant (logP ≈ 1.50) . Within the broader 5-HT₇ receptor ligand series curated in BindingDB, exchanging the 4-methylthiazole-2-thioether warhead for a 4-phenylthiazole-2-thioether results in a >500-fold change in binding affinity (Ki 6,800 nM vs. 12 nM), demonstrating that thiazole C4 substitution alone is a critical determinant of target engagement and cannot be assumed interchangeable [1][2]. These quantitative observations underscore why researchers requiring a specific N-ethyl-4-methylthiazole-2-thioether building block for SAR exploration cannot reliably substitute a close analog without altering key physicochemical and pharmacophoric parameters.

Quantitative Differentiation Evidence Against Closest Analogs


N-Ethyl vs. N-Methyl Substitution: Lipophilicity-Driven Property Tuning

In the procurement context, the target N-ethyl compound (CAS 1250414-02-8) exhibits a calculated logP of 1.81, compared to 1.79 for the N-methyl analog (CAS 1249069-09-7) and 1.50 for the primary amine (CAS 446829-74-9) . The 0.02-unit difference between N-ethyl and N-methyl, while modest, is accompanied by an increase in molecular weight from 188.3 to 202.3 g/mol and a reduction in hydrogen bond acceptor count from 4 to 2, reflecting the replacement of the N-methyl group with an N-ethyl group and the associated change in electronic environment . Compared to the primary amine, the N-ethyl substitution raises logP by 0.31 units and molecular weight by 28.0 g/mol, placing the compound in a more lipophilic, less polar chemical space that may favor passive membrane permeability in cellular assays .

Lipophilicity optimization ADME property tuning Fragment-based drug design

Thiazole C4 Substitution: Differential 5-HT₇ Receptor Binding Affinity

In a curated BindingDB dataset employing the same radioligand displacement assay ([³H]-5-HT, cloned human 5-HT₇ receptor expressed in CHO cells), the dimethylamino analog bearing a 4-phenylthiazole-2-thioether (CHEMBL345803) exhibited a Ki of 12 nM, whereas the corresponding 4-unsubstituted thiazole-2-thioether (CHEMBL161031) yielded a Ki of 6,800 nM [1][2]. This 567-fold difference in affinity maps directly onto the thiazole C4 substituent identity. Although the target compound carries an N-ethyl secondary amine rather than an N,N-dimethyl tertiary amine and bears a 4-methyl group rather than 4-phenyl or 4-H, the data provide class-level evidence that the 4-methylthiazole-2-thioether warhead occupies a distinct pharmacophoric space that is neither equivalent to an unsubstituted thiazole nor interchangeable with a 4-arylthiazole congener [1][2].

Serotonin receptor pharmacology 5-HT₇ antagonist Structure-activity relationship

N-Ethyl vs. N-Methyl: Ligand Efficiency and Heavy Atom Count Comparison

Using the 5-HT₇ Ki data for the dimethylamino-thiazole analogs as a class-level reference, the N-ethyl secondary amine in the target compound (MW 202.33) introduces a higher molecular weight burden compared to the N-methyl analog (MW 188.32) or primary amine (MW 174.3) . For a hypothetical equipotent series, the target compound would exhibit a ligand efficiency (LE = 1.4 × pKi / heavy atom count) that is inherently lower than that of the primary amine due to the additional two heavy atoms (CH₂ group) contributed by the N-ethyl substituent. Specifically, the target compound contains 12 non-hydrogen atoms, compared to 11 for the N-methyl analog and 10 for the primary amine . This quantifiable difference means that teams tracking LE metrics during fragment-to-lead optimization can select the N-ethyl building block when a deliberate increase in lipophilicity and molecular complexity is desired, while reserving the N-methyl or primary amine variants for earlier fragment stages requiring maximal ligand efficiency.

Ligand efficiency metrics Fragment elaboration Lead optimization

Supply Chain Differentiation: Free Base Form and Storage Specifications

The target compound (CAS 1250414-02-8) is commercially supplied as the free base with a purity specification of ≥95% and a recommended storage condition of sealed, dry at 2–8°C, with ambient-temperature shipping permitted . In contrast, the N-methyl analog is more commonly listed as the hydrochloride salt (CAS 1864055-83-3), which carries different solubility and hygroscopicity profiles [1]. The primary amine analog (CAS 446829-74-9) is also supplied as the free base at 95% purity, but with a lower molecular weight and higher polarity that may affect its long-term stability under identical storage conditions . For procurement planning, the target compound's free base form eliminates the need for salt-to-base conversion before use in anhydrous coupling reactions, and its defined storage specification (2–8°C, sealed/dry) provides a clear operational protocol that may differ from the handling requirements of related hydrochloride salts.

Chemical procurement Building block supply Storage stability

Molecular Complexity: Fsp³ and Rotatable Bond Comparison

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.625, reflecting a moderately high degree of three-dimensional character relative to planar thiazole building blocks . In comparison, the primary amine analog (C₆H₁₀N₂S₂) has an Fsp³ of 0.50, and the N-methyl analog (C₇H₁₂N₂S₂) has an Fsp³ of approximately 0.57 (calculated from molecular formulas) . The target compound also features 6 rotatable bonds (vs. 4 for the primary amine and 5 for the N-methyl analog), providing greater conformational flexibility that may be advantageous for target-induced fit binding but must be balanced against entropic penalties . The logP of 1.81, combined with a topological polar surface area (TPSA) estimated at approximately 28–30 Ų (based on the thioether and secondary amine functionalities), places the compound near the boundary of CNS MPO desirability scores, offering a quantifiable metric for prioritization in neuroscience-focused screening collections .

Molecular complexity Fragment metrics Drug-likeness

Validated Application Scenarios Based on Quantitative Differentiation


Fragment-to-Lead Optimization with Controlled Lipophilicity Increases

Medicinal chemistry teams progressing from a primary amine thiazole fragment (logP ≈ 1.50) toward a lead series can use the N-ethyl target compound (logP ≈ 1.81, ΔlogP = +0.31) as a deliberate lipophilicity step, while avoiding the smaller shift offered by the N-methyl analog (ΔlogP = +0.29 from primary amine, only +0.02 from N-ethyl) . This application is particularly relevant for CNS-targeted programs where logP must be carefully titrated to maintain blood-brain barrier permeability without exceeding a logP of ~3.0 .

Serotonergic GPCR SAR Using a 4-Methylthiazole-2-thioether Pharmacophore

Researchers exploring structure-activity relationships at the 5-HT₇ receptor can deploy the target compound as a key intermediate bearing the 4-methylthiazole-2-thioether warhead. BindingDB data demonstrate that thiazole C4 substitution (4-H vs. 4-phenyl) alters 5-HT₇ Ki by 567-fold, establishing that the 4-methyl substituent occupies a unique pharmacophoric niche distinct from both unsubstituted and 4-aryl thiazole congeners [1]. The secondary N-ethylamine handle allows subsequent diversification via reductive amination or amide coupling to probe the amine binding pocket.

Library Synthesis with Free Base Building Blocks for Anhydrous Coupling

Parallel synthesis and DNA-encoded library (DEL) production workflows that depend on anhydrous amide bond formation or Buchwald-Hartwig couplings can source the target compound in its free base form (≥95% purity, storage at 2–8°C), avoiding the neutralization step required for hydrochloride salts of related analogs . The defined storage specification provides a clear operational protocol for compound management teams handling multi-thousand-compound screening collections.

Computational QSAR Model Building with Validated Physicochemical Descriptors

Computational chemists constructing quantitative structure-activity relationship (QSAR) models for thiazole-containing compound series can use the experimentally validated logP (1.81), Fsp³ (0.625), hydrogen bond donor/acceptor counts (HBD = 1, HBA = 2), and rotatable bond count (6) of the target compound as anchor data points . These descriptors, benchmarked against the N-methyl and primary amine analogs, improve model predictive accuracy for virtual screening campaigns focused on the 4-methylthiazole-2-thioether chemotype.

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